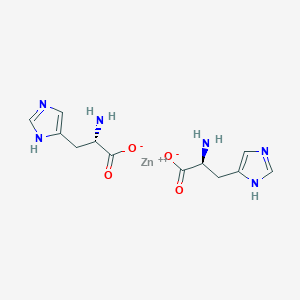

Zinc bis(histidinate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc bis(histidinate), also known as Zinc bis(histidinate), is a useful research compound. Its molecular formula is C12H16N6O4Zn and its molecular weight is 373.7 g/mol. The purity is usually 95%.

The exact mass of the compound Zinc bis(histidinate) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Zinc bis(histidinate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc bis(histidinate) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity in Dermatology

Zinc bis(histidinate) exhibits significant antibacterial properties, making it a candidate for dermatological applications. Research indicates that zinc(II) complexes with amino acids, including histidine, demonstrate superior antimicrobial activity against various Gram-positive and Gram-negative bacteria compared to standard treatments like zinc 2-pyrrolidone 5-carboxylate (ZnPCA).

Key Findings:

- Antibacterial Efficacy: Studies found that zinc complexes with methionine and glycine showed higher antibacterial activity than ZnPCA, with minimum inhibitory concentrations (MICs) lower than those of the standard treatment for strains such as Staphylococcus aureus and Escherichia coli .

- Potential for Dermatological Products: The promising antimicrobial properties suggest that zinc bis(histidinate) could be developed into new active substances for topical dermatological formulations aimed at treating bacterial infections .

Vascular Therapeutics

Zinc bis(histidinate) has been identified as a potential agent for inducing vasorelaxation, which is crucial for treating cardiovascular diseases. Recent studies demonstrate its ability to relax blood vessels through multiple mechanisms.

Mechanisms of Action:

- Activation of Sensory Nerves: Zinc bis(histidinate) enhances calcitonin gene-related peptide (CGRP) signaling from sensory nerves, promoting vasodilation .

- Inhibition of Calcium Channels: It inhibits voltage-gated calcium channels in smooth muscle cells, contributing to relaxation .

Clinical Observations:

- In vivo studies showed that intravenous administration of zinc bis(histidinate) increased cutaneous blood flow without altering arterial blood pressure, indicating its safety and efficacy as a vascular relaxant .

Cardiac Preservation

The compound has demonstrated efficacy in preserving myocardial function during cardiac procedures. A study involving porcine models showed that adding zinc bis(histidinate) to crystalloid cardioplegic solutions effectively preserved cardiac function post-arrest.

Study Highlights:

- Preservation of Myocardial Function: The results indicated that zinc bis(histidinate) maintained better cardiac performance compared to controls, suggesting its potential as a myocardial preservative during surgeries .

- Mechanistic Insights: The protective effects are attributed to zinc's role in stabilizing cellular structures and modulating oxidative stress during ischemic conditions .

Comparative Absorption and Bioavailability

Zinc bis(histidinate) is noted for its superior bioavailability compared to other zinc supplements. Studies have shown that it is more effectively absorbed in the gastrointestinal tract, making it a preferred option for supplementation.

Comparative Bioavailability Data:

Eigenschaften

CAS-Nummer |

144071-79-4 |

|---|---|

Molekularformel |

C12H16N6O4Zn |

Molekulargewicht |

373.7 g/mol |

IUPAC-Name |

zinc;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/2C6H9N3O2.Zn/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |

InChI-Schlüssel |

BRKFIPNBXFDCDM-MDTVQASCSA-L |

SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |

Isomerische SMILES |

C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Zn+2] |

Kanonische SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |

Synonyme |

zinc bis(histidinate) zinc bis(histidinate), (65)Zn-labeled, N,O-isomer zinc bis(histidinate), N,N(3)-isomer zinc-bis-histidinate Zn(His)2 Zn-His(2) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.